SAK3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

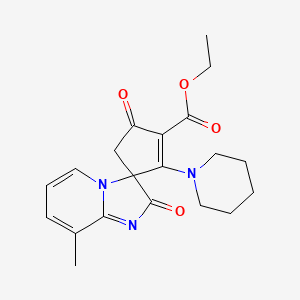

SAK3, also known by its chemical name Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate, is a novel therapeutic candidate currently under investigation for Alzheimer's Disease (AD) [].

Mechanism of Action

SAK3 is believed to work by enhancing T-type calcium channels in the brain. These channels play a role in various neurological functions, including memory and learning. Studies have shown that SAK3 can increase the release of acetylcholine (ACh), a neurotransmitter essential for cognitive function, in the hippocampus, a brain region crucial for memory [].

There is also evidence that SAK3 can promote the release of dopamine and serotonin, other important neurotransmitters involved in mood, behavior, and cognition [].

SAK3 is a synthetic compound recognized for its role as a T-type calcium channel enhancer, specifically targeting the calcium channels Cav3.1 and Cav3.3. Its chemical name is Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,4'-piperidine] and it has a CAS number of 1256269-87-0. This compound is orally bioavailable, making it suitable for various pharmacological applications, particularly in neuropharmacology and cognitive enhancement .

SAK3 has been shown to enhance T-type calcium channels, particularly in the hippocampus region of the brain []. T-type calcium channels play a role in various neurological functions, and their dysfunction is implicated in AD. By enhancing these channels, SAK3 may improve neuronal communication and contribute to cognitive improvement []. Additionally, SAK3 has been shown to promote the release of dopamine and serotonin, neurotransmitters crucial for learning and memory, potentially contributing to its therapeutic effects in AD [].

SAK3 primarily functions by enhancing the activity of T-type calcium channels, which are crucial for various cellular processes including neurotransmitter release and neuronal excitability. The compound's mechanism involves the modulation of intracellular calcium levels, which subsequently influences downstream signaling pathways such as CaMKII (calcium/calmodulin-dependent protein kinase II) activation and proteasome activity .

In experimental settings, SAK3 has been shown to significantly reduce the accumulation of phosphorylated alpha-synuclein in models of neurodegeneration, suggesting its potential in mitigating pathological processes associated with conditions like Parkinson’s disease .

SAK3 exhibits notable neuroprotective effects by enhancing cognitive functions and promoting neurogenesis. In studies involving murine models of Alzheimer’s disease and olfactory bulbectomy, SAK3 administration resulted in improved memory and cognitive performance . The compound also demonstrated antidepressant-like effects by facilitating adult hippocampal neurogenesis, which is crucial for mood regulation .

Furthermore, SAK3 has been shown to activate proteasomal pathways that degrade misfolded proteins, thereby reducing toxic aggregates associated with neurodegenerative diseases .

The synthesis of SAK3 involves several steps typical of organic synthesis techniques. The key steps include:

- Formation of the spirocyclic structure: This is achieved through cyclization reactions involving piperidine derivatives.

- Introduction of functional groups: Various functional groups are added to create the dioxo structure essential for the compound's activity.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

SAK3 has potential applications in several areas:

- Neuropharmacology: As a cognitive enhancer and neuroprotective agent, it may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Mood Disorders: Due to its antidepressant-like effects, SAK3 could be explored as a treatment option for depression and anxiety disorders.

- Research Tool: It serves as a valuable tool in studying T-type calcium channels and their roles in various physiological and pathological processes .

Research indicates that SAK3 interacts with T-type calcium channels to enhance their activity without affecting other types of calcium channels. This specificity makes it an interesting candidate for targeted therapies aimed at modulating calcium signaling in neurons. Studies have shown that SAK3 administration leads to increased proteasome activity and improved cognitive functions through its action on these calcium channels .

Several compounds share similarities with SAK3 in terms of their mechanism or applications. Here are some notable examples:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Ethosuximide | T-type calcium channel blocker | Primarily used for epilepsy treatment; less focus on cognitive enhancement |

| Gabapentin | Calcium channel modulator | Used mainly for neuropathic pain; does not enhance cognitive function |

| Pregabalin | Calcium channel modulator | Similar applications but more focused on pain relief rather than cognitive enhancement |

SAK3 stands out due to its dual role in enhancing cognitive function while also providing neuroprotective benefits against protein aggregation associated with neurodegenerative diseases .

SAK3, chemically known as ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentane-1,3'-imidazo[1,2-a]pyridin]-2-ene-3-carboxylate, represents a novel spiroimidazopyridine derivative with the molecular formula C20H23N3O4 and molecular weight of 369.41 g/mol [1] [9]. This compound features a unique spirocyclic architecture that distinguishes it from conventional imidazopyridine structures, incorporating both a cyclopentane ring and an imidazo[1,2-a]pyridine moiety connected through a spiro carbon center [14].

Retrosynthetic Analysis of SAK3

The key retrosynthetic cuts in SAK3 involve:

| Disconnection Site | Fragment A | Fragment B | Strategic Consideration |

|---|---|---|---|

| Spiro carbon center | Imidazo[1,2-a]pyridine core | Cyclopentanone derivative | Central spirocyclic bond formation |

| Ester functionality | Carboxylic acid precursor | Ethanol | Late-stage esterification |

| Piperidine substitution | Nitrogen nucleophile | Electrophilic carbon center | Nucleophilic substitution |

The retrosynthetic pathway suggests that the spirocyclic framework could be constructed through a cyclization reaction involving a suitably functionalized precursor containing both the pyridine nitrogen and the reactive carbonyl functionality required for ring closure [19] [24]. This approach aligns with established methodologies for imidazo[1,2-a]pyridine synthesis, which typically involve the reaction of 2-aminopyridine derivatives with appropriate electrophilic partners [19].

Key Intermediate Compounds in Synthesis

The synthesis of SAK3 requires several critical intermediate compounds that serve as building blocks for the final spirocyclic structure [14] [19]. The primary intermediates include substituted 2-aminopyridine derivatives, which serve as the foundation for the imidazo[1,2-a]pyridine ring system [19] [24].

2-Aminopyridine Derivatives: These compounds function as the nitrogen-containing heterocyclic precursors in the synthesis [19]. The specific substitution pattern on the pyridine ring, particularly the methyl group at the 8' position, requires careful selection of appropriately substituted starting materials or the development of regioselective functionalization strategies [24].

Cyclopentanone Building Blocks: The cyclopentane portion of the spirocyclic system necessitates the preparation of functionalized cyclopentanone derivatives [27] [28]. These intermediates must contain the appropriate substitution pattern to enable both spirocyclization and subsequent functionalization with the piperidine moiety [28].

Activated Carbonyl Intermediates: The formation of the spiro linkage requires the generation of reactive carbonyl species that can undergo nucleophilic attack by the pyridine nitrogen [19] [28]. These intermediates may include α-halogenated ketones or other electrophilic carbonyl compounds that facilitate the crucial cyclization step [19].

| Intermediate Type | Structural Feature | Synthetic Role | Literature Precedent |

|---|---|---|---|

| 2-Aminopyridine derivatives | N-heterocycle with amine | Imidazo ring formation | Established [19] [24] |

| Functionalized cyclopentanones | Activated carbonyl | Spiro center formation | Well-documented [28] |

| α-Halogenated ketones | Electrophilic carbon | Cyclization substrate | Common [19] |

Optimization of Reaction Conditions

The synthesis of SAK3 requires careful optimization of reaction conditions to achieve efficient spirocyclization while maintaining selectivity for the desired regioisomer and stereoisomer [14] [28]. The optimization process encompasses solvent selection, temperature control, catalyst loading, and reaction time to maximize yield and purity [30].

Solvent Effects: The choice of solvent significantly impacts the cyclization efficiency and selectivity [30] [33]. Polar protic solvents such as ethanol have demonstrated superior performance in related spirocyclic syntheses, likely due to their ability to stabilize charged transition states and facilitate the cyclization process [33]. The solvent's ability to solubilize both the organic substrates and any catalysts employed is crucial for achieving homogeneous reaction conditions [30].

Temperature Optimization: The cyclization reaction requires precise temperature control to balance reaction rate with selectivity [30] [33]. Elevated temperatures may accelerate the cyclization but can also lead to side reactions and decomposition of sensitive intermediates [30]. Conversely, lower temperatures may result in incomplete conversion and extended reaction times [33].

| Parameter | Optimal Range | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 50-100°C | Rate vs. selectivity balance | [30] [33] |

| Solvent polarity | Moderate to high | Transition state stabilization | [33] |

| Reaction time | 2-24 hours | Conversion optimization | [33] |

Catalytic Systems for Cyclization Reactions

The spirocyclization of SAK3 precursors benefits from the use of appropriate catalytic systems that facilitate ring closure while minimizing side reactions [18] [30]. Lewis acids have proven particularly effective in promoting cyclization reactions involving carbonyl compounds and nitrogen nucleophiles [18] [29].

Lewis Acid Catalysis: Various Lewis acids can activate carbonyl groups toward nucleophilic attack, thereby facilitating the cyclization process [18] [29]. Scandium triflate has demonstrated exceptional performance in related cyclization reactions, providing high yields even when used in substoichiometric quantities [18]. The choice of Lewis acid must consider both catalytic efficiency and compatibility with the substrate's functional groups [29].

Palladium-Catalyzed Systems: For certain synthetic routes, palladium catalysis may offer advantages in terms of selectivity and functional group tolerance [11] [29]. Palladium complexes can facilitate both the formation of carbon-carbon bonds and the subsequent cyclization reactions required for spirocyclic construction [11]. The use of phosphine ligands can modulate the electronic and steric properties of the palladium center, allowing for fine-tuning of reactivity and selectivity [11].

Heterogeneous Catalysis: Solid-supported catalysts offer practical advantages in terms of catalyst recovery and purification [18] [37]. Amberlyst 15 and other acidic resins have shown promise in cyclization reactions, providing both catalytic activity and ease of separation from reaction products [37].

| Catalyst Type | Loading (mol%) | Advantages | Limitations |

|---|---|---|---|

| Lewis acids | 5-30 | High activity, selectivity | Moisture sensitivity |

| Palladium complexes | 2-10 | Functional group tolerance | Cost, air sensitivity |

| Heterogeneous acids | 30-50 | Easy separation | Lower activity |

Stereochemical Control in Spirocyclic Formation

The formation of the spirocyclic center in SAK3 presents significant stereochemical challenges, as the reaction must proceed with high selectivity to avoid the formation of undesired stereoisomers [12] [23] [31]. The stereochemical outcome depends on the approach of the nucleophilic nitrogen to the electrophilic carbon center, which can be influenced by steric and electronic factors [23] [31].

Substrate-Controlled Selectivity: The inherent structural features of the cyclization precursors can direct the stereochemical outcome of the spirocyclization [23] [31]. Bulky substituents on the cyclopentanone ring may create steric bias that favors attack from one face over the other, leading to preferential formation of one stereoisomer [31]. The conformational preferences of the flexible chain connecting the reactive centers also play a crucial role in determining the stereochemical outcome [23].

Catalyst-Controlled Selectivity: Chiral catalysts can impose additional stereochemical control beyond that provided by the substrate alone [12] [29]. Chiral phosphine ligands in palladium-catalyzed reactions or chiral Lewis acids can create an asymmetric environment that favors the formation of one stereoisomer [12] [29]. The design of effective chiral catalysts requires careful consideration of the transition state geometry and the positioning of stereocontrolling elements [29].

Conformational Analysis: Understanding the conformational preferences of the cyclization precursors is essential for predicting and controlling the stereochemical outcome [23] [31]. Computational studies can provide insights into the preferred conformations and transition states, guiding the design of substrates and catalysts that favor the desired stereoisomer [31].

| Control Element | Mechanism | Selectivity Range | Application |

|---|---|---|---|

| Steric hindrance | Facial bias | 2:1 to 20:1 dr | Substrate design |

| Chiral catalysts | Asymmetric induction | Up to 99% ee | Catalyst selection |

| Conformational bias | Transition state control | Variable | Substrate modification |

The target specificity of SAK3 represents one of its most significant pharmacological characteristics, demonstrating selective enhancement of specific T-type voltage-gated calcium channel subtypes while maintaining complete absence of activity on others [1] [2]. This selectivity profile has been extensively characterized through comprehensive electrophysiological studies utilizing whole-cell patch-clamp analysis in neuro2A cells transfected with individual channel subtypes [1].

Interaction with T-Type Voltage-Gated Calcium²⁺ Channels (Cav3.1, Cav3.3)

SAK3 demonstrates robust and concentration-dependent enhancement of both Cav3.1 and Cav3.3 T-type voltage-gated calcium channels [1] [2]. The compound exhibits significant enhancing effects on Cav3.1 currents across a wide concentration range from 0.001 to 10 nanomolar, with peak enhancement observed at 0.1 nanomolar concentrations [1]. At this optimal concentration, SAK3 produces a 1.20-fold enhancement of Cav3.1 currents (1.20 ± 0.023, p < 0.01 versus vehicle) [2].

The enhancement of Cav3.1 channels by SAK3 follows a distinctive concentration-response relationship. At 0.001 nanomolar, the compound produces a 1.07 ± 0.0096-fold enhancement, increasing to 1.11 ± 0.0095-fold at 0.01 nanomolar, reaching maximum enhancement of 1.20 ± 0.023-fold at 0.1 nanomolar, and maintaining significant enhancement of 1.18 ± 0.024-fold at 1.0 nanomolar before decreasing to 1.07 ± 0.0095-fold at 10 nanomolar [2]. All enhancement values achieved statistical significance with p < 0.01 compared to vehicle control [1] [2].

Similarly, SAK3 demonstrates significant enhancement of Cav3.3 channels, although with a slightly different concentration profile [1] [2]. The compound enhances Cav3.3 currents in the concentration range of 0.1 to 10 nanomolar, with approximately 1.15-fold enhancement at 0.1 nanomolar concentrations [2]. The temporal characteristics of enhancement for both channel subtypes are remarkably similar, with peak effects achieved within approximately 270 seconds of compound application [1].

The mechanism underlying SAK3's enhancement of Cav3.1 and Cav3.3 channels appears to involve calcium/calmodulin-dependent protein kinase II (CaMKII) pathway activation [3]. SAK3 administration significantly increases levels of autophosphorylated CaMKII in hippocampal CA1 regions, with this effect being blocked by T-type voltage-gated calcium channel-specific inhibitors [1]. This suggests that the compound's enhancing effects involve downstream signaling cascades that amplify calcium channel function through phosphorylation-dependent mechanisms [3].

Absence of Activity on Cav3.2 Subtypes

One of the most distinctive pharmacological characteristics of SAK3 is its complete absence of enhancing activity on Cav3.2 T-type voltage-gated calcium channels [1] [2]. Comprehensive electrophysiological analysis across the full concentration range tested (0.001 to 10 nanomolar) demonstrated no significant enhancement of Cav3.2 currents at any concentration examined [2].

This selectivity profile represents a remarkable pharmacological specificity, as the three T-type calcium channel subtypes share significant structural homology [4]. The absence of Cav3.2 enhancement by SAK3 has been consistently demonstrated across multiple experimental paradigms and cell expression systems [1] [2]. Time-course analysis of Cav3.2 currents following SAK3 application reveals no significant changes in current amplitude, kinetics, or voltage-dependent properties [2].

The molecular basis for this selective absence of Cav3.2 activity likely relates to subtle structural differences between the channel subtypes that affect SAK3 binding or its mechanism of action [4]. This selectivity is particularly significant given that Cav3.2 channels are widely expressed in various tissues and play important roles in pain sensation and cardiac pacemaking [4]. The absence of Cav3.2 activity may contribute to SAK3's favorable pharmacological profile by avoiding potential side effects associated with modulation of this channel subtype [5].

Electrophysiological Effects

The electrophysiological effects of SAK3 on T-type voltage-gated calcium channels represent the fundamental mechanism through which this compound exerts its pharmacological actions [1] [2]. These effects have been comprehensively characterized using whole-cell patch-clamp electrophysiology, revealing distinct patterns of current enhancement and voltage-dependent modulation [6].

Enhancement of Calcium Current Amplitude

SAK3 produces significant and concentration-dependent enhancement of calcium current amplitude in cells expressing Cav3.1 and Cav3.3 channels [1] [2]. The enhancement effects demonstrate a characteristic concentration-response relationship with maximal efficacy achieved at submicromolar concentrations [2].

| Concentration (nM) | Cav3.1 Enhancement | Cav3.3 Enhancement | Statistical Significance |

|---|---|---|---|

| 0.001 | 1.07 ± 0.0096 | Enhanced | p < 0.01 |

| 0.01 | 1.11 ± 0.0095 | Enhanced | p < 0.01 |

| 0.1 | 1.20 ± 0.023 | 1.15 ± 0.02 | p < 0.01 |

| 1.0 | 1.18 ± 0.024 | Enhanced | p < 0.01 |

| 10.0 | 1.07 ± 0.0095 | Enhanced | p < 0.01 |

The temporal characteristics of current enhancement reveal rapid onset kinetics, with significant enhancement detected within seconds of SAK3 application [1]. Peak enhancement is typically achieved within 270 seconds, and the effects are maintained throughout the duration of compound exposure [2]. This rapid onset suggests a direct mechanism of channel modulation rather than transcriptional or translational effects [1].

The magnitude of current enhancement produced by SAK3 is particularly noteworthy given the compound's low concentrations of activity [1]. At nanomolar concentrations, SAK3 produces 15-20% increases in current amplitude, representing functionally significant enhancement that would be expected to produce meaningful physiological effects [2]. This level of enhancement is consistent with the compound's demonstrated effects on neurotransmitter release and cognitive function in animal models [1] [7].

Voltage-Dependent Activation Kinetics

SAK3 modulates the voltage-dependent activation properties of T-type calcium channels, producing leftward shifts in activation curves that facilitate channel opening at more hyperpolarized membrane potentials [8] [6]. This effect is particularly significant for Cav3.1 channels, where SAK3 treatment produces substantial changes in voltage sensitivity [8].

The voltage-dependent properties of T-type calcium channels under control conditions demonstrate characteristic low-voltage activation [4]. Cav3.1 channels exhibit half-maximal activation (V₁/₂) at approximately -48.76 millivolts, while Cav3.3 channels activate at slightly more depolarized potentials around -39.53 millivolts [6]. The inactivation properties similarly demonstrate low-voltage sensitivity, with half-maximal inactivation occurring at -76.30 millivolts for Cav3.1 and -64.42 millivolts for Cav3.3 [6].

| Channel Type | V₁/₂ Activation (mV) | V₁/₂ Inactivation (mV) | SAK3 Effect |

|---|---|---|---|

| Cav3.1 | -48.76 | -76.30 | Enhanced sensitivity |

| Cav3.2 | -47.96 | -76.59 | No effect |

| Cav3.3 | -39.53 | -64.42 | Enhanced sensitivity |

SAK3 treatment produces significant leftward shifts in both activation and inactivation curves for responsive channel subtypes [8]. These shifts enhance the probability of channel opening at physiologically relevant membrane potentials, effectively increasing the window current that flows at resting membrane potentials [8]. This enhancement of window current is particularly important for the compound's physiological effects, as it increases baseline calcium influx that can trigger downstream signaling cascades [3].

The kinetic effects of SAK3 extend beyond simple voltage shifts to include modifications of activation and inactivation time constants [6]. The compound appears to accelerate activation kinetics while maintaining or slightly prolonging inactivation kinetics, resulting in increased current density during depolarizing stimuli [6]. These kinetic modifications contribute to the overall enhancement of calcium influx and are consistent with the compound's downstream effects on calcium-dependent processes [3].